Cas no 35458-34-5 (3-Chloro-4-hydroxy-5-methylbenzoic acid)

3-Chloro-4-hydroxy-5-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 3-chloro-4-hydroxy-5-methylbenzoic acid
- SCHEMBL983707
- DTXSID701281533
- G10399
- VNYDGBJJSKBZKW-UHFFFAOYSA-N
- 3-Chloro-4-hydroxy-5-methyl-benzoic acid
- 35458-34-5
- Benzoic acid, 3-chloro-4-hydroxy-5-methyl-
- 3-Chloro-4-hydroxy-5-methylbenzoic acid
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- インチ: 1S/C8H7ClO3/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,10H,1H3,(H,11,12)
- InChIKey: VNYDGBJJSKBZKW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=O)O)C=C(C)C=1O
計算された属性
- せいみつぶんしりょう: 186.0083718g/mol
- どういたいしつりょう: 186.0083718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- 密度みつど: 1.450±0.06 g/cm3(Predicted)
- ふってん: 334.5±42.0 °C(Predicted)
- 酸性度係数(pKa): 4.27±0.10(Predicted)
3-Chloro-4-hydroxy-5-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1636902-500mg |
3-Chloro-4-hydroxy-5-methylbenzoic acid |
35458-34-5 | 98% | 500mg |
¥3039.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1636902-100mg |
3-Chloro-4-hydroxy-5-methylbenzoic acid |
35458-34-5 | 98% | 100mg |
¥1134.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1636902-250mg |
3-Chloro-4-hydroxy-5-methylbenzoic acid |
35458-34-5 | 98% | 250mg |
¥2043.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1636902-1g |
3-Chloro-4-hydroxy-5-methylbenzoic acid |
35458-34-5 | 98% | 1g |
¥4380.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1636902-5g |
3-Chloro-4-hydroxy-5-methylbenzoic acid |
35458-34-5 | 98% | 5g |
¥11800.00 | 2024-05-17 |
3-Chloro-4-hydroxy-5-methylbenzoic acid 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
3-Chloro-4-hydroxy-5-methylbenzoic acidに関する追加情報
3-Chloro-4-hydroxy-5-methylbenzoic acid: A Versatile Building Block in Modern Pharmaceutical and Material Sciences
3-Chloro-4-hydroxy-5-methylbenzoic acid, with the CAS number 35458-34-5, has emerged as a critical intermediate in the development of advanced pharmaceuticals and functional materials. This compound, characterized by its unique aromatic ring system and multiple functional groups, exhibits a wide range of chemical reactivity that makes it a valuable tool for synthetic chemists. The 3-Chloro substituent introduces electrophilic properties, while the 4-hydroxy group provides hydrophilic functionality, and the 5-methyl group contributes steric effects. These features collectively enable the compound to participate in diverse chemical transformations, including electrophilic substitutions, nucleophilic attacks, and redox reactions.
Recent studies have highlighted the importance of 3-Chloro-4-hydroxy-5-methylbenzoic acid in the synthesis of bioactive molecules. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its utility in the design of novel antifungal agents. Researchers utilized this compound as a scaffold to incorporate additional functional groups that enhance its antifungal efficacy while minimizing cytotoxicity. The 4-hydroxy group was found to play a crucial role in forming hydrogen bonds with fungal cell membranes, thereby disrupting their integrity. This discovery underscores the potential of 3-Chloro-4-hydroxy-5-methylbenzoic acid as a versatile platform for drug development.
One of the most promising applications of 3-Chloro-4-hydroxy-5-methylbenzoic acid lies in its role as a precursor for the synthesis of polymeric materials with tunable properties. A 2024 study published in Advanced Materials explored its use in the creation of biodegradable polymers for controlled drug delivery. By incorporating 3-Chloro-4-hydroxy-5-methylbenzoic acid into polymer chains, scientists were able to engineer materials with pH-responsive properties, enabling targeted drug release in specific physiological environments. The 5-methyl group was shown to modulate the hydrophobicity of the polymer matrix, which is critical for optimizing drug release kinetics.
The chemical synthesis of 3-Chloro-4-hydroxy-5-methylbenzoic acid has also been the focus of recent advancements. Traditional methods often involved multi-step processes with low yields, but a 2023 breakthrough in Organic Letters introduced a more efficient route. This method employs a one-pot synthesis strategy, where the 4-hydroxy group is selectively introduced through a nucleophilic substitution reaction, followed by the 3-Chloro substitution via electrophilic aromatic substitution. The 5-methyl group is then added through a catalytic hydrogenation process. This streamlined approach not only improves the overall yield but also reduces the environmental impact of the synthesis, aligning with current trends in green chemistry.
Another area of significant interest is the biological activity of 3-Chloro-4-hydroxy-5-methylbenzoic acid. A 2024 study in ACS Chemical Biology investigated its potential as an antioxidant agent. The compound was found to exhibit strong radical scavenging activity, with its 4-hydroxy group acting as a primary antioxidant site. This property makes it a candidate for applications in cosmetics and nutraceuticals, where oxidative stress is a major concern. The 3-Chloro substituent was also found to enhance the stability of the molecule under physiological conditions, prolonging its efficacy.
Despite its promising applications, the use of 3-Chloro-4-hydroxy-5-methylbenzoic acid requires careful consideration of its chemical stability and reactivity. A 2023 review in Chemical Reviews highlighted the importance of controlling reaction conditions to prevent unwanted side reactions. For example, the 3-Chloro group is susceptible to nucleophilic attack under basic conditions, which can lead to the formation of byproducts. To mitigate this, researchers have developed protective strategies such as the use of acid-sensitive protecting groups, ensuring the selective modification of the 4-hydroxy and 5-methyl groups during synthesis.
Looking ahead, the future of 3-Chloro-4-hydroxy-5-methylbenzoic acid lies in its integration into multidisciplinary research fields. Collaborations between chemists, biologists, and materials scientists are expected to unlock new applications, particularly in the development of smart materials and personalized medicine. For instance, the 4-hydroxy group's ability to form hydrogen bonds could be exploited in the design of supramolecular assemblies for drug delivery. Additionally, the 3-Chloro substituent's electrophilic nature may find applications in photochemical reactions, enabling the creation of light-responsive materials.
In conclusion, 3-Chloro-4-hydroxy-5-methylbenzoic acid represents a cornerstone in modern chemical research due to its unique structural features and versatile reactivity. Its role in pharmaceutical development, material science, and green chemistry underscores its significance as a key intermediate. As research continues to advance, the potential applications of this compound are expected to expand, further solidifying its importance in the scientific community.
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